molecular formula C9H8Cl2O3S B1399753 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride CAS No. 593960-71-5

2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride

Cat. No.: B1399753
CAS No.: 593960-71-5
M. Wt: 267.13 g/mol
InChI Key: QOOVTTWBAKLLPL-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride is a sulfonating agent widely used in organic synthesis, medicinal chemistry, and pharmaceuticals. This compound is known for its versatility in various chemical reactions and its applications in the manufacturing of drugs, solvents, dyes, and synthetic intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride typically involves the chlorination of 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonic acid. The reaction is carried out under controlled conditions using thionyl chloride or phosphorus pentachloride as chlorinating agents . The reaction is usually performed in an inert atmosphere to prevent any side reactions and to ensure the purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures high yield and consistent quality of the product . The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

    Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.

    Reduction Reactions: It can be reduced to form the corresponding sulfonyl hydrides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonate Thioester Derivatives: Formed by reaction with thiols.

Scientific Research Applications

2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a sulfonating agent in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of dyes, solvents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonic acid
  • 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl fluoride
  • 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl bromide

Uniqueness

2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various sulfonyl derivatives. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in organic synthesis and industrial applications.

Biological Activity

2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride is a sulfonating agent that plays a significant role in organic synthesis, medicinal chemistry, and pharmaceuticals. Its biological activity is primarily linked to its ability to modify biomolecules and its applications in drug development. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

This compound is characterized by its high reactivity, allowing it to undergo various chemical reactions such as:

  • Substitution Reactions : Reacts with nucleophiles like amines, alcohols, and thiols to form sulfonamide and sulfonate derivatives.
  • Oxidation Reactions : Can be oxidized to form sulfonic acids.
  • Reduction Reactions : Can be reduced to form sulfonyl hydrides.

The mechanism of action involves the formation of a sulfonyl chloride intermediate that reacts with nucleophiles. The specific biological pathways affected depend on the nucleophile involved. For instance, when interacting with amines, it can lead to the formation of biologically active sulfonamides that may exhibit therapeutic effects against various diseases.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the synthesis of pharmaceutical intermediates. Its derivatives have been studied for their potential as enzyme inhibitors, particularly in targeting proteins involved in disease processes.

Case Studies

  • ADAMTS7 Inhibition : Recent studies have shown that arylsulfonamides derived from this compound can inhibit the enzyme ADAMTS7, which is implicated in atherosclerosis. In vitro assays demonstrated that specific derivatives exhibited significant inhibitory activity against ADAMTS7 while maintaining selectivity over other ADAMTS family members (Table 1) .
    CompoundADAMTS7 (Ki nM)ADAMTS5 (Ki nM)
    150 ± 203.0 ± 1.1
    2380 ± 103.0 ± 0.6
    340 ± 106.0 ± 1.0
    EDV3370 ± 1010 ± 0.1
  • Transport Inhibition Studies : Another study focused on the transport inhibition properties of halogen-substituted derivatives of S1647 (a related compound). Variations in halogen substitution patterns significantly influenced inhibitory potency against transporters relevant to cholesterol metabolism .

Research Findings

Research indicates that the biological activity of sulfonamide derivatives can be modulated through structural modifications:

  • Halogen Substitution : The position and type of halogen substitutions on the aromatic rings can enhance selectivity and potency against specific biological targets.
  • Synthesis of Novel Derivatives : Ongoing research continues to explore new derivatives that could provide better therapeutic profiles against diseases such as cardiovascular disorders and cancer .

Properties

IUPAC Name

2-chloro-5-(2-oxopropyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3S/c1-6(12)4-7-2-3-8(10)9(5-7)15(11,13)14/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOVTTWBAKLLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728046
Record name 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593960-71-5
Record name 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To chlorosulfonic acid (25 ml, excess) cooled at −10° C. is added dropwise 4-chlorophenyl acetone (1.0 g, 5.93 mmol). The temperature is kept below 0° C. throughout the addition. The reaction mixture is then left to warm up to room temperature overnight. The reaction mixture is poured carefully onto ice (1500 ml). Once the ice is melted, the aqueous layer is extracted with dichloromethane (3×250 ml). The combined organic layers are dried over MgSO4, filtered and concentrated to afford the titled compound as an off-white solid.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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